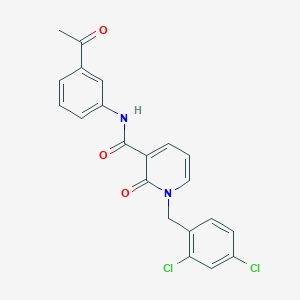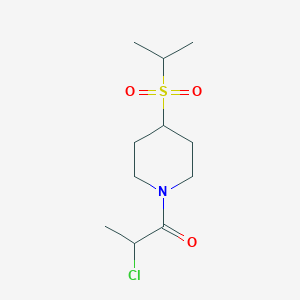
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one, also known as CPP or 4'-Chloro-2',6'-dimethylphenyl-2-piperidinylacetyl chloride, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the receptor. This results in a decrease in the influx of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Research has shown that 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can have a variety of biochemical and physiological effects in the brain. It has been shown to enhance long-term potentiation, which is a key process in synaptic plasticity and memory formation. Additionally, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of synaptic plasticity and cognitive function. However, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one's potency as an NMDA receptor antagonist can also lead to potential side effects such as seizures and neurotoxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one and its applications in the field of neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Additionally, research is needed to further explore the potential therapeutic applications of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the development of new techniques for the delivery of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one to the brain could lead to more effective treatments with fewer side effects.
Synthesemethoden
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with piperidine, followed by the addition of propanoyl chloride and subsequent reaction with 2-propanesulfonyl chloride. The final product is obtained through purification via column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been extensively studied in the field of neuroscience for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to inhibit the NMDA receptor has been shown to enhance synaptic plasticity and improve cognitive function.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-8(2)17(15,16)10-4-6-13(7-5-10)11(14)9(3)12/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWMRAVVLDQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B2593337.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
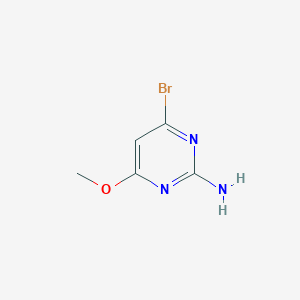
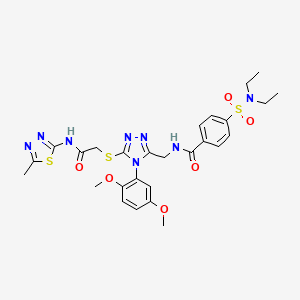
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
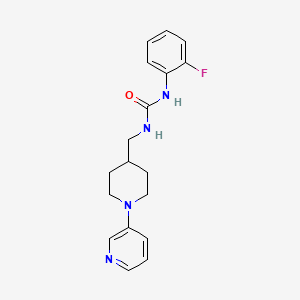
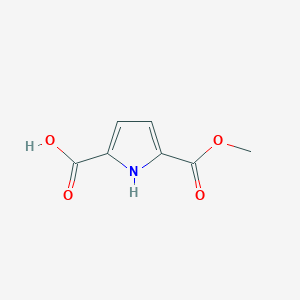
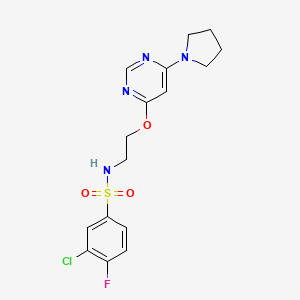
![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)
![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2593358.png)
